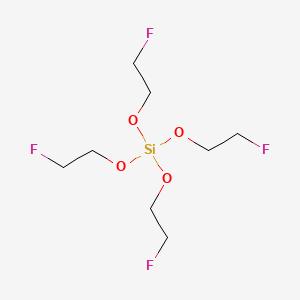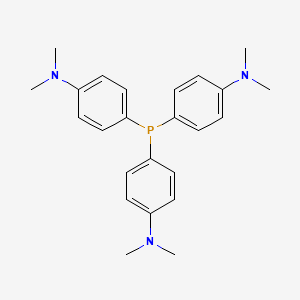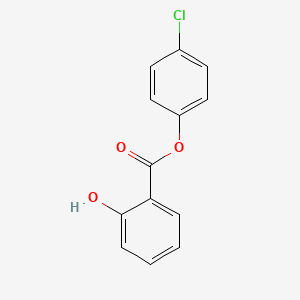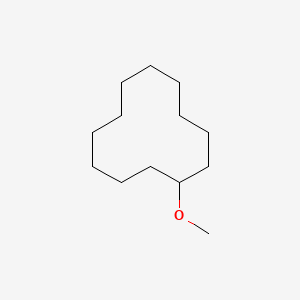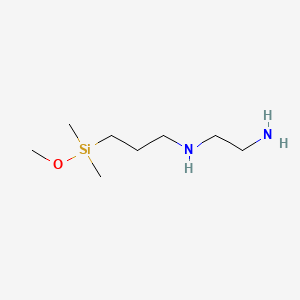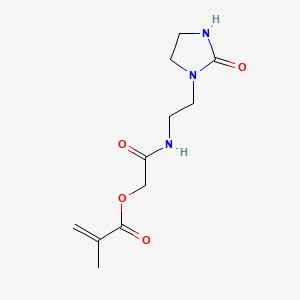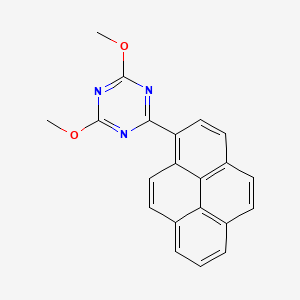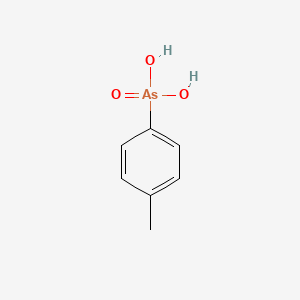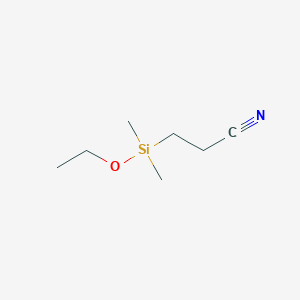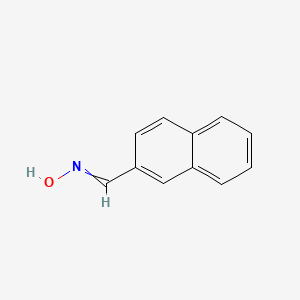
2-Naphthalenecarboxaldehyde, oxime
Vue d'ensemble
Description
2-Naphthalenecarboxaldehyde, oxime is an organic compound with the molecular formula C11H9NO. It is derived from 2-naphthaldehyde and hydroxylamine. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Naphthalenecarboxaldehyde, oxime can be synthesized through the reaction of 2-naphthaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium with pH adjustment to facilitate the formation of the oxime . Another method involves the use of microwave irradiation in a solvent-free environment, which has been shown to produce high yields of oximes .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the reaction of 2-naphthaldehyde with hydroxylamine hydrochloride under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxaldehyde, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the oxime can yield amines.
Substitution: The oxime group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Produces primary or secondary amines.
Substitution: Produces a variety of substituted oxime derivatives.
Applications De Recherche Scientifique
2-Naphthalenecarboxaldehyde, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-naphthalenecarboxaldehyde, oxime involves its interaction with specific molecular targets. For example, in medicinal applications, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The oxime group can also participate in hydrogen bonding and other interactions that modulate the activity of biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthaldehyde: The parent compound from which 2-naphthalenecarboxaldehyde, oxime is derived.
Benzaldehyde oxime: A similar oxime compound with a benzene ring instead of a naphthalene ring.
Acetophenone oxime: Another oxime compound with a different aromatic ring structure.
Uniqueness
This compound is unique due to its naphthalene ring structure, which imparts specific chemical properties and reactivity. This structure allows for unique interactions in biological systems and makes it a valuable compound in various applications .
Propriétés
IUPAC Name |
N-(naphthalen-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSUSMMBIMGSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343865 | |
| Record name | 2-Naphthalenecarboxaldehyde, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24091-02-9 | |
| Record name | 2-Naphthalenecarboxaldehyde, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-methylenebis[N,N-dimethyl-2-nitroaniline]](/img/structure/B1605076.png)


